molecular formula C12H9ClN2O4 B1423383 Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339029-80-0

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B1423383
CAS RN: 339029-80-0
M. Wt: 280.66 g/mol
InChI Key: CKECTAREXPOXQA-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (MCPHOP) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound composed of a variety of chemical elements, including carbon, hydrogen, oxygen, chlorine, and nitrogen. MCPHOP is a colorless solid at room temperature and has a melting point of 135°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate and related compounds have been extensively studied for their synthesis and potential antimicrobial activities. For instance, a study by Shinge, Latthe, and Badami (2005) highlighted the synthesis of related pyrazolone derivatives, demonstrating their greater antimicrobial activity compared to reference drugs (Shinge, Latthe, & Badami, 2005). Similarly, Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial properties, including compounds structurally related to methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (Desai, Shihora, & Moradia, 2007).

Applications in Organic Synthesis

This compound and its derivatives have also been used in various organic synthesis processes. For example, Gein et al. (2009) discussed the synthesis of methyl esters of related pyrimidine carboxylic acids, demonstrating the utility of such compounds in creating complex organic structures (Gein et al., 2009). Additionally, the research by Anusevičius et al. (2014) involved the transformation of a structurally similar compound, leading to a variety of derivatives with potential biological activities (Anusevičius et al., 2014).

Crystal Structure Analysis

The crystal structure of compounds similar to methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been a subject of interest in several studies. Xia (2001) conducted a detailed crystal structure analysis of a related compound, providing insights into its molecular arrangement and interactions (Xia, 2001).

Applications in Material Science

Some studies have also explored the application of these compounds in material science. For instance, the work by Abolude et al. (2021) synthesized disperse dyes derived from thiophene, involving related compounds, and studied their application on polyester and nylon fabrics (Abolude et al., 2021).

Theoretical Studies

Theoretical studies using density functional theory (DFT) calculations have been carried out to understand the inhibitory action of pyridazine derivatives on copper corrosion, as discussed by Zarrouk et al. (2012). This research highlights the potential application of these compounds in corrosion inhibition (Zarrouk et al., 2012).

properties

IUPAC Name

methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-3-7(13)5-8/h2-6,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECTAREXPOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Reactant of Route 2
Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

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